2-{[4-benzyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,6-dimethylphenyl)acetamide
Description
This compound is a complex organic molecule that contains several functional groups, including a benzyl group, a nitrophenyl group, a 1,2,4-triazole ring, a thioether linkage, and an acetamide group with a 2,6-dimethylphenyl substituent .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a 1,2,4-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. Attached to this ring is a benzyl group and a nitrophenyl group. The triazole ring is also linked via a sulfur atom to an acetamide group, which in turn is substituted with a 2,6-dimethylphenyl group .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the nitro group is electron-withdrawing and could make the compound susceptible to nucleophilic attack. The sulfur atom in the thioether linkage could also participate in oxidation and reduction reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of polar functional groups like the nitro group and the acetamide group could enhance its solubility in polar solvents .Future Directions
Properties
IUPAC Name |
2-[[4-benzyl-5-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O3S/c1-17-7-6-8-18(2)23(17)26-22(31)16-34-25-28-27-24(20-11-13-21(14-12-20)30(32)33)29(25)15-19-9-4-3-5-10-19/h3-14H,15-16H2,1-2H3,(H,26,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGXLHNKUDVUGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2CC3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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